({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetic acid
Description
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Properties
IUPAC Name |
2-[2-oxo-3-[4-(trifluoromethoxy)phenyl]chromen-7-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3O6/c19-18(20,21)27-12-4-1-10(2-5-12)14-7-11-3-6-13(25-9-16(22)23)8-15(11)26-17(14)24/h1-8H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVPPJZFLYQNHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetic acid , also known by its CAS number 951935-05-0, is a complex organic molecule with a chromenone backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The trifluoromethoxy group enhances its lipophilicity, potentially influencing its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 380.28 g/mol. The structural features include:
- Chromenone core : Known for diverse biological activities.
- Trifluoromethoxy group : Enhances lipophilicity and may influence biological interactions.
Biological Activities
Research indicates that compounds similar to This compound exhibit a range of biological activities. Key findings include:
- Neurotoxicity and Behavioral Impact : Studies have highlighted potential neurotoxic effects of this compound, impacting behavioral parameters and swimming potential in model organisms.
- Antimicrobial Properties : Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, showing effectiveness against various pathogens.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cholinesterases and cyclooxygenase, suggesting potential applications in treating neurodegenerative diseases and inflammation .
Comparative Analysis with Related Compounds
A comparison with structurally related compounds reveals unique properties attributed to the trifluoromethoxy substitution:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Chromone | Basic chromene structure | Antioxidant, anti-inflammatory |
| Flavonoids | Polyphenolic structure | Anticancer, antimicrobial |
| Coumarin | Lactone structure | Anticoagulant, antifungal |
This table illustrates how the specific modifications in the target compound may enhance its biological activity compared to other well-studied compounds.
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the inhibition of cholinesterases found that derivatives of the compound exhibited moderate inhibitory effects, suggesting potential for treating Alzheimer's disease .
- Cytotoxicity Testing : In vitro cytotoxicity assays against cancer cell lines (e.g., MCF-7) indicated that certain derivatives showed promising anticancer activity, warranting further investigation into their mechanisms of action .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between the compound and its target enzymes, revealing critical residues involved in these interactions .
Q & A
Q. What are the recommended synthetic routes for ({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetic acid?
The synthesis typically involves coupling a coumarin core with the trifluoromethoxy-substituted phenyl group. A validated method includes:
- Step 1 : Prepare the coumarin scaffold via Pechmann condensation of substituted phenols with β-ketoesters under acidic conditions.
- Step 2 : Introduce the trifluoromethoxy group via Ullmann coupling or nucleophilic aromatic substitution using 4-(trifluoromethoxy)phenylboronic acid .
- Step 3 : Functionalize the 7-hydroxy position of the coumarin with an acetic acid moiety using Williamson ether synthesis (e.g., reacting with bromoacetic acid in the presence of a base like K₂CO₃) .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography using silica gel and dichloromethane/methanol gradients .
Q. What safety protocols are critical for handling this compound?
- Storage : Store in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the trifluoromethoxy group .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential volatile byproducts .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can crystallographic refinement challenges for this compound be addressed?
The compound’s anisotropic displacement parameters and potential twinning complicate refinement. Use:
- SHELXL : Implement the
TWINandBASFcommands to model twinning and refine anisotropic displacement parameters . - WinGX/ORTEP : Visualize thermal ellipsoids to identify disordered regions. Apply restraints to bond lengths and angles for the trifluoromethoxy group to improve convergence .
- Validation : Cross-check refinement with PLATON’s ADDSYM to detect missed symmetry .
Q. How can reaction yields be optimized during derivative synthesis?
- Solvent Optimization : Replace methanol/chloroform mixtures with DMF for better solubility of aromatic intermediates .
- Catalysis : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to enhance trifluoromethoxy group incorporation .
- Temperature Control : Conduct reactions under microwave irradiation (80°C, 30 min) to reduce side-product formation .
Data Note : In analogous syntheses, yields improved from 69% to 91% by adjusting stoichiometry (1.2:1 molar ratio of aldehyde to hydrazide) .
Q. What analytical techniques resolve structural ambiguities in the trifluoromethoxy group?
- 19F NMR : Confirm the presence of the -OCF₃ group via a singlet at ~-58 ppm .
- X-ray Photoelectron Spectroscopy (XPS) : Detect fluorine atoms (binding energy ~689 eV) to rule out dehalogenation artifacts .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify the molecular ion peak ([M+H]+ calculated for C₁₈H₁₂F₃O₆: 405.0592) .
Q. How can discrepancies in spectroscopic data between batches be resolved?
- Impurity Profiling : Use HPLC-MS with a C18 column (acetonitrile/0.1% formic acid gradient) to identify byproducts (e.g., de-esterified derivatives) .
- Dynamic NMR : Heat samples to 60°C in DMSO-d₆ to coalesce split peaks caused by rotational barriers in the coumarin-acetic acid linkage .
- Crystallographic Cross-Validation : Compare unit cell parameters with reference data to confirm batch consistency .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
